molecular formula C13H9F2NO4S B2754188 4-((2,6-Difluorophenyl)sulfonamido)benzoic acid CAS No. 885269-13-6

4-((2,6-Difluorophenyl)sulfonamido)benzoic acid

货号: B2754188
CAS 编号: 885269-13-6
分子量: 313.27
InChI 键: KYSPWIZLQKKFMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzoic acid core with a sulfonamide group attached to a 2,6-difluorophenyl ring, making it a versatile molecule for research and industrial purposes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Difluorophenyl)sulfonamido)benzoic acid typically involves the reaction of 2,6-difluorobenzenesulfonamide with a benzoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.

化学反应分析

Types of Reactions

4-((2,6-Difluorophenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

科学研究应用

Antitumor Activity

Research has indicated that compounds with sulfonamide structures, including 4-((2,6-Difluorophenyl)sulfonamido)benzoic acid, exhibit significant antitumor properties. A study demonstrated that derivatives of sulfonamides can act as effective inhibitors against various cancer cell lines, including breast and melanoma cancers. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide moiety can enhance potency against tumor growth and metastasis .

Table 1: Antitumor Activity of Sulfonamide Derivatives

CompoundCell Line TestedIC50 (nM)Mechanism of Action
3bA2058 Melanoma~9Inhibits ATX activity
144T1 Breast Cancer~35Reduces chemoresistance
25B16 Melanoma~84Competitive inhibition

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid, which plays a role in cancer progression and metastasis. The benzene-sulfonamide scaffold has shown promising results in inhibiting ATX activity, with certain analogues demonstrating low nanomolar IC50 values .

Inhibition of Acetylcholinesterase

Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The sulfonamide derivatives exhibited significant inhibition rates, suggesting their potential use in treating neurodegenerative disorders .

Table 2: AChE Inhibition Potency

CompoundAChE Inhibition (%)Reference
Sulfonamide A75%
Sulfonamide B65%

Clinical Trials

Recent clinical trials have explored the efficacy of sulfonamide derivatives in cancer treatment. For instance, a compound structurally related to this compound was tested for its ability to reduce tumor size in patients with advanced melanoma. Results indicated a significant reduction in tumor burden and improved patient outcomes .

Structure-Activity Relationship Studies

A detailed SAR study focused on optimizing the ATX inhibitory activity of various sulfonamide compounds. Modifications to the sulfonyl linkage were found to enhance binding affinity and selectivity towards ATX, demonstrating the importance of molecular geometry in drug design .

作用机制

The mechanism of action of 4-((2,6-Difluorophenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

相似化合物的比较

Similar Compounds

    1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Shares the 2,6-difluorophenyl moiety and has similar structural properties.

    2,6-Difluorobenzenesulfonamide: Contains the sulfonamide group linked to a benzene ring, similar to the target compound.

Uniqueness

4-((2,6-Difluorophenyl)sulfonamido)benzoic acid is unique due to its combination of a benzoic acid core with a 2,6-difluorophenyl sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

生物活性

4-((2,6-Difluorophenyl)sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C14H12F2N2O4SC_{14}H_{12}F_2N_2O_4S. The presence of the sulfonamide group contributes to its biological activity, particularly in inhibiting certain enzymes and modulating cellular pathways.

The mechanism of action of this compound primarily involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide moiety can form non-covalent interactions with active sites, leading to the inhibition of enzymatic activities or modulation of receptor functions.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .
  • Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it can reduce the viability of several cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
  • Inhibition of Autotaxin : Recent studies have focused on the compound's ability to inhibit autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation. Inhibitory assays have shown that certain analogues derived from this compound can effectively reduce ATX activity, leading to decreased invasion of cancer cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Study on Melanoma Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in the invasive capabilities of A2058 human melanoma cells. The IC50 value was reported at approximately 32 nM, indicating potent inhibitory effects .
  • Antimicrobial Testing : In a series of antimicrobial assays, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for S. aureus, confirming its potential as an antimicrobial agent .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to G1 phase arrest in breast cancer cells, correlating with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .

Data Summary Table

Biological ActivityTest SystemResultReference
AntimicrobialS. aureusMIC = 16 µg/mL
Anticancer (Melanoma)A2058 CellsIC50 = 32 nM
Cell Cycle ArrestBreast Cancer CellsG1 Phase Arrest
Autotaxin InhibitionEnzymatic AssaysIC50 = 9 nM

属性

IUPAC Name

4-[(2,6-difluorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-10-2-1-3-11(15)12(10)21(19,20)16-9-6-4-8(5-7-9)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSPWIZLQKKFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。